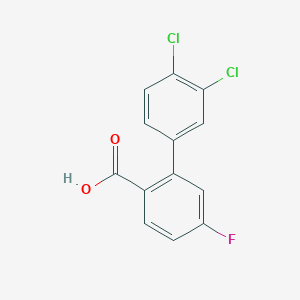

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)10-6-8(16)2-3-9(10)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRKWBJOCFPXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588089 | |

| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926239-53-4 | |

| Record name | 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yields Summary

| Step | Reactants/Conditions | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Protection of m-chloroaniline | 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid | 100 | Atmospheric | 90.5 - 96 |

| Formylation | TiCl4, ionic liquid, water | Room temp to 40 | Atmospheric | ~90 |

| Oxidation | H2O2, triphenylphosphine radium chloride, H2 atmosphere | 50-70 | 5-10 | 93-95 |

| Fluorination | H2O2, KF, phosphorus heteropoly tungstic acid ammonium salt, ionic liquid, water | 40-50 | Atmospheric | 95-97 |

Method B: Meerwein Arylation Reaction Followed by Hydrolysis

This method synthesizes 2-chloro-4-fluorobenzoic acid via a Meerwein arylation reaction, which is a radical aromatic substitution catalyzed by copper salts.

Step 1: Meerwein Arylation

2-chloro-4-fluoroaniline reacts with tert-butyl nitrite and 1,1-dichloroethylene under anhydrous cupric chloride catalysis to form 2-chloro-4-fluorotrichlorotoluene. The molar ratios are optimized for maximum yield, typically around 1:10-15:1.2-1.5:1.1-1.3 (aniline:1,1-dichloroethylene:tert-butyl nitrite:CuCl2).Step 2: Hydrolysis

The trichlorotoluene intermediate is hydrolyzed under acidic conditions (using acids such as hydrochloric, sulfuric, phosphoric, or acetic acid) to yield 2-chloro-4-fluorobenzoic acid. The acid to substrate molar ratio ranges from 0.5 to 20, with optimal ranges between 2 and 10.

This method is advantageous for its directness and uses relatively mild conditions.

Reaction Conditions and Yields Summary

| Step | Reactants/Conditions | Molar Ratios | Temperature | Yield (%) (Not specified) |

|---|---|---|---|---|

| Meerwein Arylation | 2-chloro-4-fluoroaniline, tert-butyl nitrite, 1,1-dichloroethylene, CuCl2 | 1:10-15:1.2-1.5:1.1-1.3 | Not specified | Not specified |

| Hydrolysis | Acid (HCl, H2SO4, H3PO4, CH3COOH) | 1:2-10 (substrate:acid) | Not specified | Not specified |

Purity of intermediates and final products is typically confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and melting point analysis. Solvent extraction and recrystallization are common purification steps. Yields reported are generally high, indicating efficient reaction conditions and purification protocols.

The ionic liquid-based method (Method A) provides high yields (above 90%) and allows for mild reaction conditions with recyclable solvents, making it environmentally favorable.

The Meerwein arylation method (Method B) offers a more straightforward synthetic route but requires careful control of radical reaction conditions and acid hydrolysis steps.

Both methods emphasize the importance of controlled fluorination and chlorination steps to ensure regioselectivity and high purity.

The preparation of 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid involves sophisticated synthetic strategies combining protection, oxidation, fluorination, and coupling reactions. The ionic liquid-mediated multi-step synthesis and the Meerwein arylation followed by hydrolysis represent the most authoritative and efficient approaches documented. Selection of method depends on available reagents, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its halogenated structure.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 3,4-dichlorophenyl group in the target compound increases logP compared to analogues with single Cl/F substitutions (e.g., 3-(2-chlorophenyl)-4-fluorobenzoic acid, logP 2.9 vs. 3.8) .

- Acidity: All compounds exhibit strong acidity (pKa ~2.5–3.2) due to the benzoic acid core. The electron-withdrawing 3,4-Cl₂ group slightly enhances acidity relative to mono-substituted derivatives .

- Bioactivity : The dichlorophenyl group is critical for receptor interactions. For example, RPR260243’s ethyl spacer improves hERG channel binding flexibility, whereas the target compound’s rigid structure may favor σ receptor binding .

Antimicrobial Activity

Compounds like 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid () and 5-(3,4-dichlorophenyl)-2-furaldehyde derivatives () show antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL).

Metabolic and Receptor Effects

- dl-3,4-Dichloroisoproterenol () inhibits catecholamine-induced lipolysis at >10⁻⁴ M, while BD 1008 (), a dichlorophenyl-containing σ ligand, demonstrates antipsychotic activity. The target compound’s dichlorophenyl-fluorobenzoic acid scaffold may combine metabolic stability (via F) with receptor affinity .

Enzyme Inhibition

RPR260243 () activates hERG potassium channels, whereas PD-307243 () modulates ether-a-go-go-related gene channels. Substituent position (e.g., 3,4-Cl₂ vs. 2,5-Cl₂) critically affects target specificity .

Biological Activity

2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid is an aromatic compound characterized by its unique molecular structure, which includes a benzoic acid moiety and halogenated phenyl groups. Its molecular formula is C₁₃H₇Cl₂FO₂, with a molecular weight of approximately 285.09 g/mol. This compound has garnered attention due to its potential biological activities, although research on its specific mechanisms and applications remains limited.

Chemical Structure and Properties

The structural configuration of this compound includes:

- Carboxylic Acid Group (COOH) : Imparts acidity and reactivity.

- Fluorine Atom (F) : Influences reactivity and biological interactions.

- Dichlorophenyl Ring : Enhances chemical properties and potential interactions with biological targets.

Biological Activity Overview

Despite the limited scientific literature specifically addressing the biological activity of this compound, preliminary studies suggest several potential areas of interest:

- Antimicrobial Activity :

- Potential Anticancer Activity :

-

Enzyme Inhibition :

- The binding affinity of halogenated compounds with proteins and enzymes suggests that this compound may interact with key biological enzymes, although specific studies are required to elucidate these interactions.

Case Studies

- Antimicrobial Studies : A study on fluoroaryl derivatives demonstrated that structural modifications significantly affect antimicrobial potency. The introduction of fluorine atoms was correlated with enhanced activity against various bacterial strains .

- Structure-Activity Relationship (SAR) : Research has indicated that the arrangement of halogen atoms in similar compounds can dramatically influence their biological activity. For example, the MIC (Minimum Inhibitory Concentration) values for various fluoroaryl compounds highlight the importance of substituent position on antibacterial efficacy .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2,3-Dichlorophenyl)-4-fluorobenzoic acid | C₁₃H₇Cl₂FO₂ | Different chlorination pattern |

| 3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid | C₁₃H₇Cl₂FO₂ | Chlorine substitution at different positions |

| 2-(2,4-Dichlorophenyl)-4-fluorobenzoic acid | C₁₃H₇Cl₂FO₂ | Structural variation leading to distinct reactivity |

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions involving nucleophilic substitutions or electrophilic aromatic substitutions. These methods allow for efficient production with high yields.

Q & A

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in amber vials under argon at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. for similar fluorobenzoic acids recommends protection from light and moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.